Cas no 489-18-9 (1-Tert-butyl-2-fluoro-4-nitrobenzene)
1-Tert-butyl-2-fluoro-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-tert-butyl-2-fluoro-4-nitrobenzene
- JTCVHMXGBLEHOJ-UHFFFAOYSA-N
- 1-tert-butyl-2-fluoro-4-nitro-benzene
- Benzene, 1-(1,1-dimethylethyl)-2-fluoro-4-nitro-
- 489-18-9
- DB-312376
- A1-10860
- EN300-331583
- SCHEMBL2031510
- G75904
- 1-(TERT-BUTYL)-2-FLUORO-4-NITROBENZENE
- 1-Tert-butyl-2-fluoro-4-nitrobenzene
-
- MDL: MFCD26393433
- Inchi: 1S/C10H12FNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3
- InChI Key: JTCVHMXGBLEHOJ-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C(C)(C)C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 197.085
- Monoisotopic Mass: 197.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- XLogP3: 3.5
1-Tert-butyl-2-fluoro-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1852245-100mg |
1-(tert-Butyl)-2-fluoro-4-nitrobenzene |
489-18-9 | 98% | 100mg |
¥4585.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1852245-250mg |
1-(tert-Butyl)-2-fluoro-4-nitrobenzene |
489-18-9 | 98% | 250mg |
¥7665.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1852245-1g |
1-(tert-Butyl)-2-fluoro-4-nitrobenzene |
489-18-9 | 98% | 1g |
¥16497.00 | 2024-05-11 | |
| A2B Chem LLC | AW39376-100mg |
1-tert-butyl-2-fluoro-4-nitrobenzene |
489-18-9 | 95% | 100mg |
$371.00 | 2024-04-19 | |
| A2B Chem LLC | AW39376-250mg |
1-tert-butyl-2-fluoro-4-nitrobenzene |
489-18-9 | 95% | 250mg |
$621.00 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU911-100mg |
1-tert-butyl-2-fluoro-4-nitrobenzene |
489-18-9 | 95% | 100mg |
¥3709.0 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU911-250mg |
1-tert-butyl-2-fluoro-4-nitrobenzene |
489-18-9 | 95% | 250mg |
¥6198.0 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU911-1g |
1-tert-butyl-2-fluoro-4-nitrobenzene |
489-18-9 | 95% | 1g |
¥12315.0 | 2024-04-19 | |
| Enamine | EN300-331583-1g |
1-tert-butyl-2-fluoro-4-nitrobenzene |
489-18-9 | 95% | 1g |
$2239.0 | 2023-09-04 | |
| Enamine | EN300-331583-5g |
1-tert-butyl-2-fluoro-4-nitrobenzene |
489-18-9 | 95% | 5g |
$6492.0 | 2023-09-04 |
1-Tert-butyl-2-fluoro-4-nitrobenzene Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1-Tert-butyl-2-fluoro-4-nitrobenzene
Comprehensive Overview of 1-Tert-butyl-2-fluoro-4-nitrobenzene (CAS No. 489-18-9): Properties, Applications, and Industry Insights
1-Tert-butyl-2-fluoro-4-nitrobenzene (CAS No. 489-18-9) is a specialized aromatic compound widely recognized in organic synthesis and pharmaceutical research. Its unique molecular structure, featuring a tert-butyl group, fluoro substituent, and nitro functional group, makes it a versatile intermediate for designing advanced materials and bioactive molecules. This article explores its chemical characteristics, industrial applications, and relevance to trending topics like green chemistry and AI-driven drug discovery.
The compound’s systematic name, 1-Tert-butyl-2-fluoro-4-nitrobenzene, highlights its IUPAC nomenclature, while its CAS registry number (489-18-9) ensures precise identification in global databases. Researchers frequently search for "synthesis of fluorinated nitrobenzenes" or "tert-butyl benzene derivatives applications," reflecting growing interest in halogenated aromatics for agrochemicals and electronic materials. Its electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions, a key feature for constructing complex molecules.
In pharmaceutical contexts, 1-Tert-butyl-2-fluoro-4-nitrobenzene serves as a precursor for fluorinated drug candidates, aligning with the demand for metabolically stable therapeutics. Searches like "role of fluorine in medicinal chemistry" underscore its importance. The compound’s low volatility and thermal stability also make it suitable for high-temperature reactions, a topic often queried as "heat-resistant organic intermediates."
Environmental considerations are critical today. While 489-18-9 is not classified as hazardous, its synthesis adheres to sustainable chemistry principles. Queries such as "eco-friendly nitrobenzene derivatives" indicate industry shifts toward greener alternatives. Advanced purification techniques, like column chromatography, ensure high purity (>98%), meeting standards for high-performance materials.
From an SEO perspective, integrating keywords like "buy 1-Tert-butyl-2-fluoro-4-nitrobenzene" or "CAS 489-18-9 suppliers" caters to commercial audiences. The compound’s role in OLED materials and liquid crystals further connects it to cutting-edge technologies, addressing searches like "nitrobenzene in optoelectronics."
In summary, 1-Tert-butyl-2-fluoro-4-nitrobenzene (CAS No. 489-18-9) bridges academic research and industrial innovation. Its multifaceted applications—from pharmaceutical scaffolds to advanced material synthesis—position it as a compound of enduring scientific and commercial value.
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